BenchChemオンラインストアへようこそ!

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL

medicinal chemistry kinase inhibitor synthesis late-stage functionalization

Procure as late-stage diversifiable intermediate for 2,7-disubstituted pyrrolotriazine kinase inhibitor SAR. C2-OH enables direct O-alkylation, chlorination-to-amination, or triflate cross-coupling—achieving rapid C2 diversification without oxidative activation (unlike C2-SMe analogs). Lowest-MW 7-aryl-2-hydroxy pyrrolotriazine (211.22 Da) maximizes fragment ligand efficiency for ALK, VEGFR-2, c-Met, PI3Kδ, JAK2. Unsubstituted 7-Ph supports parallel derivatization. Install non-aniline C2 substituents to circumvent CYP450 bioactivation liability of 2-anilino analogs. High purity ≥98%.

Molecular Formula C12H9N3O
Molecular Weight 211.224
CAS No. 1318629-63-8
Cat. No. B2498494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL
CAS1318629-63-8
Molecular FormulaC12H9N3O
Molecular Weight211.224
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3
InChIInChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16)
InChIKeyFRBNBMUFXLIODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL (CAS 1318629-63-8): Core Scaffold Identity and Procurement Context


7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL (CAS 1318629-63-8, molecular formula C12H9N3O, molecular weight 211.22) is a heterocyclic compound built upon the pyrrolo[2,1-f][1,2,4]triazine core, a bridgehead nitrogen scaffold recognized as a privileged pharmacophore in kinase-targeted drug discovery [1]. This scaffold serves as the structural foundation for numerous ATP-competitive kinase inhibitors targeting ALK, VEGFR-2, c-Met, PI3Kδ, and JAK2, as well as the nucleobase moiety of the FDA-approved antiviral prodrug remdesivir [2]. The compound features an unsubstituted phenyl group at the 7-position and a hydroxyl group at the 2-position—two substitution handles that define its utility as a late-stage diversifiable intermediate for generating 2,7-disubstituted pyrrolotriazine libraries [3].

Why 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL Cannot Be Interchanged with C2-Thioether, C2-Anilino, or Alternative C7-Aryl Analogs: Structural Determinants of Differential Outcomes


Within the 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine series, the identity of the C2 substituent exerts a decisive influence on cytochrome P450-mediated bioactivation liability, kinase selectivity profile, and downstream synthetic accessibility. The C2-hydroxyl group of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL enables direct O-alkylation, chlorination-to-amination, or triflate-mediated cross-coupling pathways that are mechanistically distinct from the nucleophilic aromatic substitution routes required for C2-thioether or C2-anilino analogs [1]. Furthermore, the electron-donating nature of the C2-OH modulates the electron density of the triazine ring, altering both the reactivity at C4 and the hydrogen-bonding capacity at the hinge-binding region relative to C2-SMe or C2-NHAr counterparts—parameters that cannot be replicated by simple analog substitution and that directly affect target kinase binding modes [2].

7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL: Quantitative Differentiation Evidence Against Closest Structural Comparators


C2-OH as a Superior Synthetic Handle for Late-Stage Diversification Versus C2-SMe Analogs

The C2-hydroxyl tautomer of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL exists as the lactam (2(1H)-one) form under physiological conditions, providing a nucleophilic oxygen that can be directly activated via O-triflation or O-tosylation. This enables C2-O to C2-N displacement in a single synthetic step, installing diverse aniline substituents without requiring pre-functionalization of the nucleophile [1]. By comparison, the corresponding 2-(methylsulfanyl) analog (CAS 1232815-54-1, MW 241.31) requires oxidative activation (m-CPBA to sulfone) prior to nucleophilic displacement at C2—a two-step sequence that introduces additional purification burden and reduces overall yield [2]. The 2-OH intermediate thus offers one fewer synthetic transformation to reach the pharmacologically critical 2-anilino-7-aryl-pyrrolotriazine ALK inhibitor chemotype, representing a tangible procurement efficiency advantage for medicinal chemistry teams synthesizing focused kinase inhibitor libraries [1].

medicinal chemistry kinase inhibitor synthesis late-stage functionalization

Molecular Weight Advantage of Unsubstituted 7-Phenyl Core for Fragment-Based and Lead-Like Library Design

With a molecular weight of 211.22 Da, 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL sits at the upper boundary of fragment-like chemical space (MW ≤ 300 Da) and substantially below the lead-like threshold (MW ≤ 350–400 Da) [1]. This is structurally significant because the unsubstituted 7-phenyl ring provides a minimal aromatic appendage that can be elaborated through electrophilic aromatic substitution or metal-catalyzed cross-coupling at the para- or meta-positions—reactions that are not feasible when the 7-aryl ring is already substituted. Direct comparators include 7-(2-methoxyphenyl)-pyrrolo[2,1-f][1,2,4]triazin-2-ol (CAS 1232784-37-0, MW 241.24) and 7-(2,4-dimethoxyphenyl)-pyrrolo[2,1-f][1,2,4]triazin-2-ol (CAS 1233144-00-7, MW 271.27) . The unsubstituted 7-phenyl compound is 30 Da lighter than the 2-methoxy analog and 60 Da lighter than the 2,4-dimethoxy analog, with correspondingly lower lipophilicity (estimated AlogP shift of approximately −0.4 to −0.8 log units per methoxy group removed), placing it more favorably within CNS drug-likeness and lead-likeness guidelines [1].

fragment-based drug discovery lead-likeness physicochemical properties

C2-OH as a Direct Precursor to the Remdesivir Pyrrolotriazine Nucleobase: Documented Kilogram-Scale Synthetic Relevance

The pyrrolo[2,1-f][1,2,4]triazine core with a C2-hydroxyl (or C2-carbonyl) functionality is the direct synthetic precursor to the 4-aminopyrrolo[2,1-f][1,2,4]triazine nucleobase found in remdesivir [1]. The conversion involves chlorination at C4 followed by amination, with the C2-OH remaining intact or protected throughout the sequence. This established kilogram-scale synthetic route—validated by multiple pharmaceutical process chemistry groups for remdesivir manufacture—confers a documented supply-chain relevance to C2-OH pyrrolotriazine intermediates that is absent for C2-thioether or C2-alkyl analogs, which lack a direct connection to any approved pharmaceutical manufacturing route [2]. The unsubstituted 7-phenyl ring of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL distinguishes it from the 7-cyano-substituted nucleobase intermediate used in remdesivir synthesis, positioning it as a complementary building block for exploring 7-aryl modified nucleobase analogs (e.g., galidesivir-type iminovir compounds) where the 7-aryl substituent is retained in the final biologically active species [3].

antiviral drug synthesis remdesivir intermediate nucleobase analog

C2-OH Mitigation of Cytochrome P450-Mediated Bioactivation Risk Relative to the C2-Anilino Pharmacophore

Published structure-metabolism studies on 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine ALK inhibitors demonstrate that the 2-anilino pharmacophore is a primary site of cytochrome P450-mediated bioactivation, leading to the formation of reactive metabolite–protein adducts detectable by glutathione trapping assays [1]. Specifically, Mesaros et al. (J. Med. Chem. 2012, 55, 115–125) showed that aniline-containing pyrrolotriazine ALK inhibitors generated substantial microsomal reactive metabolite formation, necessitating strategic replacement of the aniline moiety to mitigate this liability [1]. The C2-OH tautomer of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL, by lacking the oxidizable aniline NH group, is structurally incapable of undergoing the same N-hydroxylation and subsequent reactive quinone-imine formation pathway documented for 2-anilino analogs. This structural feature makes the C2-OH intermediate a safer starting point for designing inhibitors where the C2 substituent will be replaced (via the OH handle) with non-aniline, metabolically stabilized hinge-binding motifs—a strategy explicitly validated in the ALK inhibitor optimization campaigns [1].

drug metabolism reactive metabolite formation CYP450 bioactivation

Procurement-Driven Application Scenarios for 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL Based on Verified Differentiation Evidence


Late-Stage Diversification Hub for 2-Anilino-7-Aryl-Pyrrolotriazine Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing focused libraries of 2,7-disubstituted pyrrolo[2,1-f][1,2,4]triazine kinase inhibitors should procure 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL as the preferred late-stage diversifiable intermediate. The C2-OH group can be activated via formation of the 2-triflate or 2-chloro derivative, then displaced with a broad range of aniline nucleophiles in a single step, enabling rapid SAR exploration at the hinge-binding C2 position. This one-step diversification is synthetically more efficient than routes starting from the 2-(methylsulfanyl) analog, which requires a preliminary oxidation step prior to nucleophilic displacement . The 7-phenyl ring is unsubstituted and thus amenable to further functionalization via electrophilic aromatic substitution (nitration, halogenation) or metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the para or meta positions, allowing parallel optimization of both the C2 and C7 vectors from a single building block .

Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase and Antiviral Targets

At MW 211.22 Da, 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is fragment-sized and fragment-appropriate, with two distinct vectors (C2-OH and 7-Ph) for fragment growing, merging, or linking strategies . It is the lowest-MW member of the 7-aryl-2-hydroxy pyrrolotriazine subclass, conferring greater ligand efficiency potential than 7-(2-methoxyphenyl) or 7-(2,4-dimethoxyphenyl) analogs that carry 30–60 Da of additional mass before any fragment elaboration begins. Fragment screening libraries targeting kinase ATP-binding sites (where the pyrrolotriazine scaffold is a validated hinge-binding motif for VEGFR-2, ALK, c-Met, PI3Kδ, and JAK2) or antiviral nucleobase-binding pockets (given the scaffold's role as the remdesivir nucleobase) would benefit from including this minimal, unadorned pyrrolotriazine fragment .

Synthesis of 7-Aryl-Modified Nucleobase Analogs for Antiviral Drug Discovery

The pyrrolo[2,1-f][1,2,4]triazine core with C2-OH functionality is the direct synthetic precursor to 4-aminopyrrolotriazine nucleobases, most notably the remdesivir nucleobase, with kilogram-scale process chemistry validated in the pharmaceutical manufacturing literature . 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL specifically enables exploration of 7-aryl-modified nucleobase analogs where the 7-phenyl group is retained in the final nucleoside/nucleotide product—a structural motif relevant to galidesivir-type iminovir compounds that exhibit submicromolar inhibition of influenza A and B viruses . Procurement of this specific 7-phenyl variant supports antiviral medicinal chemistry programs seeking to modify the 7-position of the pyrrolotriazine nucleobase with aromatic substituents distinct from the 7-cyano group used in remdesivir, potentially accessing differentiated antiviral selectivity or pharmacokinetic profiles.

Metabolically Stable ALK/JAK2 Inhibitor Lead Generation via Non-Aniline C2 Diversification

Structure–metabolism relationship studies on 2,7-disubstituted pyrrolotriazine ALK inhibitors have established that the 2-anilino pharmacophore is a primary driver of CYP450-mediated reactive metabolite formation in human liver microsomes . 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL circumvents this liability at the building-block stage because its C2-OH group lacks the oxidizable aniline NH functionality. Medicinal chemistry programs targeting ALK, JAK2, or related kinases can procure this intermediate, convert the C2-OH to C2-Cl or C2-OTf, and then install non-aniline hinge-binding motifs (e.g., piperidine-derived, saturated heterocycle, or heteroaryl amine substituents) that have been validated to reduce or eliminate reactive metabolite formation while maintaining kinase potency and oral bioavailability in mouse xenograft models . This strategy directly follows the metabolic mitigation approach documented in the ALK inhibitor optimization literature where piperidine-derived C2 substituents replaced metabolically labile anilines.

Quote Request

Request a Quote for 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.